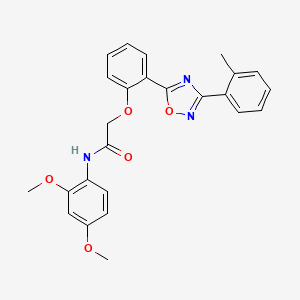
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as HQT-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide inhibits the activity of certain enzymes that are involved in cancer cell growth and survival. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. Physiologically, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
実験室実験の利点と制限
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have low toxicity in normal cells, which suggests that it could have fewer side effects compared to other anticancer drugs. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide. One direction is to investigate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in more detail. Another direction is to explore the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide to determine its efficacy and safety in vivo.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide involves the reaction of 2-hydroxyquinoline-3-carbaldehyde and p-tolyl isothiocyanate with thiophene-2-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through recrystallization. This synthesis method has been reported to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in high purity and yield.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide could be a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-8-10-18(11-9-15)24(22(26)20-7-4-12-27-20)14-17-13-16-5-2-3-6-19(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFWEXMNRALCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


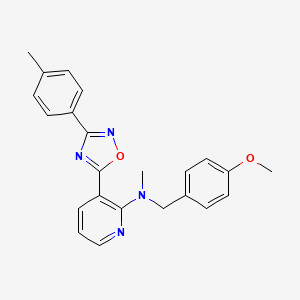
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)
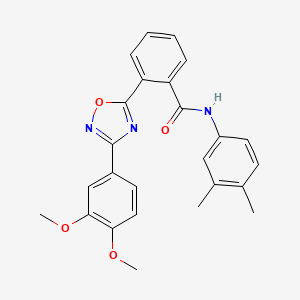

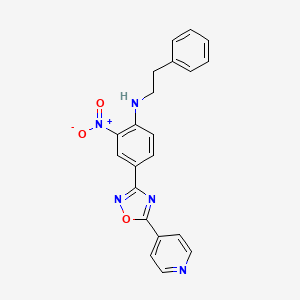
![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)


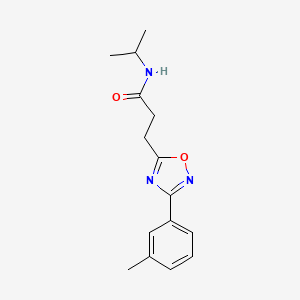

![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)

